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molecular formula C9H18N2 B1632758 (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine CAS No. 51207-66-0

(S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine

Cat. No. B1632758
M. Wt: 154.25 g/mol
InChI Key: YLBWRMSQRFEIEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06140330

Procedure details

Lithium aluminum hydride (9 g) is suspended in dry tetrahydrofuran (100 ml) under ice-cooling, and thereto is added dropwise a solution of 2-(1-pyrrolidinyl)carbonylpyrrolidine (33 g) in dry tetrahydrofuran (80 ml). The mixture is refluxed under nitrogen atmosphere for four hours. The mixture is cooled with ice, and thereto is added a saturated aqueous sodium sulfate solution (about 15 ml), and then mixture is further stirred at room temperature for three hours. The precipitated sodium sulfate is removed by filtration, washed well with chloroform. The filtrate and the washings are combined, concentrated under reduced pressure, and evaporated to give 2-(1-pyrrolidinyl)methylpyrrolidine (22 g).
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[N:7]1([C:12]([CH:14]2[CH2:18][CH2:17][CH2:16][NH:15]2)=O)[CH2:11][CH2:10][CH2:9][CH2:8]1.S([O-])([O-])(=O)=O.[Na+].[Na+]>O1CCCC1>[N:7]1([CH2:12][CH:14]2[CH2:18][CH2:17][CH2:16][NH:15]2)[CH2:11][CH2:10][CH2:9][CH2:8]1 |f:0.1.2.3.4.5,7.8.9|

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
Quantity
33 g
Type
reactant
Smiles
N1(CCCC1)C(=O)C1NCCC1
Name
Quantity
80 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
15 mL
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
mixture is further stirred at room temperature for three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed under nitrogen atmosphere for four hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled with ice
CUSTOM
Type
CUSTOM
Details
The precipitated sodium sulfate is removed by filtration
WASH
Type
WASH
Details
washed well with chloroform
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
N1(CCCC1)CC1NCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 22 g
YIELD: CALCULATEDPERCENTYIELD 72.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06140330

Procedure details

Lithium aluminum hydride (9 g) is suspended in dry tetrahydrofuran (100 ml) under ice-cooling, and thereto is added dropwise a solution of 2-(1-pyrrolidinyl)carbonylpyrrolidine (33 g) in dry tetrahydrofuran (80 ml). The mixture is refluxed under nitrogen atmosphere for four hours. The mixture is cooled with ice, and thereto is added a saturated aqueous sodium sulfate solution (about 15 ml), and then mixture is further stirred at room temperature for three hours. The precipitated sodium sulfate is removed by filtration, washed well with chloroform. The filtrate and the washings are combined, concentrated under reduced pressure, and evaporated to give 2-(1-pyrrolidinyl)methylpyrrolidine (22 g).
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[N:7]1([C:12]([CH:14]2[CH2:18][CH2:17][CH2:16][NH:15]2)=O)[CH2:11][CH2:10][CH2:9][CH2:8]1.S([O-])([O-])(=O)=O.[Na+].[Na+]>O1CCCC1>[N:7]1([CH2:12][CH:14]2[CH2:18][CH2:17][CH2:16][NH:15]2)[CH2:11][CH2:10][CH2:9][CH2:8]1 |f:0.1.2.3.4.5,7.8.9|

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
Quantity
33 g
Type
reactant
Smiles
N1(CCCC1)C(=O)C1NCCC1
Name
Quantity
80 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
15 mL
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
mixture is further stirred at room temperature for three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed under nitrogen atmosphere for four hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled with ice
CUSTOM
Type
CUSTOM
Details
The precipitated sodium sulfate is removed by filtration
WASH
Type
WASH
Details
washed well with chloroform
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
N1(CCCC1)CC1NCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 22 g
YIELD: CALCULATEDPERCENTYIELD 72.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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